Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate
Overview
Description
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C18H31O5P and a molecular weight of 358.41 g/mol . This compound is characterized by its phosphonate group, which is bonded to a phenylmethyl and a diethoxypropyl group. It is used primarily in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3,3-diethoxy-1-(phenylmethyl)propyl bromide under basic conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The diethoxy groups can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It is used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs.
Industry: It is used in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate can be compared with other phosphonate compounds such as:
Diethyl phosphite: A simpler phosphonate used in similar synthetic applications.
Dimethyl methylphosphonate: Used as a flame retardant and in chemical synthesis.
Fosfomycin: An antibiotic that contains a phosphonate group and inhibits bacterial cell wall synthesis.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in research and industry.
Properties
IUPAC Name |
(2-diethoxyphosphoryl-4,4-diethoxybutyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31O5P/c1-5-20-18(21-6-2)15-17(14-16-12-10-9-11-13-16)24(19,22-7-3)23-8-4/h9-13,17-18H,5-8,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUGDFXSYQEFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378651 | |
Record name | Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203193-00-4 | |
Record name | Phosphonic acid, [3,3-diethoxy-1-(phenylmethyl)propyl]-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203193-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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